Formamidine hydrochloride

Organic Synthesis Materials Science Pharmaceutical Intermediates

Formamidine hydrochloride (CAS 6313-33-3) delivers the reactive formamidine moiety as a stable crystalline solid with an inert chloride counterion—unlike formamidine acetate, whose acetic acid release causes side reactions and contaminates sensitive products. It is the preferred C1 synthon for aqueous-phase imidazole, pyrimidine, and triazine synthesis under green chemistry conditions. The ≥99.5% quadruple-purified grade is validated for formamidinium iodide (FAI) and perovskite solar cell fabrication; acetate residues cause recombination losses that degrade photovoltaic performance. In base-catalyzed imidazole syntheses, the hydrochloride salt achieves cleaner conversions with strong bases such as sodium methoxide or potassium carbonate. Select for counterion inertness, high aqueous solubility, and batch-to-batch reproducibility across pharmaceutical, agrochemical, and advanced materials research.

Molecular Formula CH5ClN2
Molecular Weight 80.52 g/mol
CAS No. 6313-33-3
Cat. No. B031339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormamidine hydrochloride
CAS6313-33-3
Synonymsformamidine
formamidine acetate
formamidine hydrochloride
formamidinium
methanimidamide
Molecular FormulaCH5ClN2
Molecular Weight80.52 g/mol
Structural Identifiers
SMILESC(=[NH2+])N.[Cl-]
InChIInChI=1S/CH4N2.ClH/c2-1-3;/h1H,(H3,2,3);1H
InChIKeyNMVVJCLUYUWBSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formamidine Hydrochloride CAS 6313-33-3: Chemical Class, Baseline Properties, and Core Scientific Utility


Formamidine hydrochloride (CAS 6313-33-3) is the hydrochloride salt of the smallest amidine, formamidine (HC(=NH)NH₂). This white to off-white crystalline solid serves as a stable, solid-state source of the reactive formamidine moiety, which is unstable in its free base form [1]. Its primary role is as a C1 building block and nitrogen-containing synthon in organic synthesis, particularly for constructing nitrogen heterocycles such as imidazoles, pyrimidines, and triazines . The compound is hygroscopic and readily soluble in water and ethanol, with a typical melting point of 84–87 °C . Commercially available grades range from standard reagent purities of 97–98% up to high-purity grades exceeding 99.5% [2].

Formamidine Hydrochloride vs. Formamidine Acetate: Why Salt Form Selection Determines Synthetic Utility


While both formamidine hydrochloride (HCl salt) and formamidine acetate are salt forms of the same amidine base, they are not interchangeable in many synthetic protocols due to fundamental differences in their counterion chemistry, solubility, and stability. Formamidine acetate, being an organic acid salt, exhibits different thermal decomposition profiles and can release acetic acid under reaction conditions, which may interfere with base-sensitive substrates or catalyze unwanted side reactions [1]. In contrast, the hydrochloride salt provides a chloride counterion that is generally inert under most reaction conditions, and its higher aqueous solubility facilitates homogeneous reaction conditions in water or polar solvents . Critically, in applications requiring high-purity intermediates—such as perovskite solar cell fabrication or pharmaceutical synthesis—trace organic acid residues from acetate salts can act as deleterious impurities, whereas the inorganic chloride counterion is more readily removed or tolerated [2]. These factors necessitate the selection of the specific salt form based on the synthetic pathway's sensitivity to counterion effects.

Quantitative Differentiation of Formamidine Hydrochloride (CAS 6313-33-3) Against Closest Analogs


Purity Grade: High-Purity Formamidine Hydrochloride (>99.5%) vs. Standard Reagent Grade (97-98%)

Formamidine hydrochloride is commercially available in two distinct purity tiers: standard reagent grade with ≥97% purity and high-purity grade with ≥99.5% purity achieved through quadruple purification . The high-purity grade reduces total impurity burden by at least 2.5 percentage points, corresponding to a >80% reduction in absolute impurity content (from ≤3% to ≤0.5%). This is critical for applications such as perovskite solar cell fabrication, where trace metallic impurities and organic residues can degrade device performance and stability [1].

Organic Synthesis Materials Science Pharmaceutical Intermediates

Counterion Inertness: Chloride vs. Acetate for Base-Sensitive Transformations

Formamidine hydrochloride provides a chloride counterion that is chemically inert under most synthetic conditions, whereas formamidine acetate releases acetic acid—a weak acid with pKa 4.76—upon dissolution or heating [1]. This acetic acid release can protonate basic nitrogen centers, quench organometallic reagents, and promote unwanted hydrolysis or rearrangement pathways. In base-catalyzed heterocycle syntheses, the presence of free acetic acid necessitates the use of additional base equivalents to neutralize the counterion, complicating stoichiometry and reducing atom economy. The chloride salt avoids this complication entirely .

Nucleophilic Substitution Heterocycle Synthesis Pharmaceutical Chemistry

Solubility Profile: Aqueous and Ethanol Solubility for Homogeneous Reaction Conditions

Formamidine hydrochloride exhibits high solubility in water and ethanol, enabling homogeneous reaction conditions in polar protic solvents [1]. This contrasts with free base formamidine, which is unstable and not isolable, and with formamidine acetate, which has lower water solubility due to the hydrophobic methyl group of the acetate counterion [2]. Quantitative solubility data from vendor specifications confirm that formamidine hydrochloride is freely soluble in water and ethanol, but only very slightly soluble in ether, indicating a polarity-dependent solubility profile .

Green Chemistry Reaction Engineering Aqueous Synthesis

Thermal Stability: Defined Melting Point Range (84-87°C) Enabling Consistent Handling

Formamidine hydrochloride has a well-defined melting point range of 84–87 °C (lit.) , which serves as a key quality control parameter for confirming identity and purity. In contrast, free base formamidine is unstable at room temperature and cannot be isolated, while formamidine acetate decomposes at elevated temperatures due to its organic acid counterion [1]. The sharp melting point of the hydrochloride salt allows for rapid purity assessment by differential scanning calorimetry (DSC) and ensures consistent physical handling during weighing and transfer.

Process Chemistry Crystallization Material Storage

Regulatory and Safety Profile: Controlled Irritant Classification with Clear PPE Requirements

Formamidine hydrochloride is classified as a skin and eye irritant (H315, H319) under GHS, with clear precautionary statements requiring standard laboratory PPE (gloves, eye protection) . This contrasts with some formamidine derivatives (e.g., chlordimeform) that carry significantly higher toxicity classifications and require more stringent handling protocols. The well-documented, moderate hazard profile of formamidine hydrochloride simplifies safety compliance and reduces institutional barriers to procurement compared to more hazardous amidine analogs .

Laboratory Safety Chemical Handling Compliance

Application-Specific Performance: Proven Utility in Imidazole Glycerol Phosphate (IGP) Synthesis

Formamidine hydrochloride has been established as the reagent of choice for synthesizing imidazoleglycerol phosphate (IGP), a key intermediate in the histidine biosynthetic pathway [1]. This specific application is consistently cited across multiple vendor sources and primary literature, underscoring its reliability and reproducibility for this transformation. While other amidine salts could theoretically serve as formamidine sources, the hydrochloride salt's favorable solubility and counterion inertness have made it the standard for this well-defined biochemical preparation .

Biochemical Research Histidine Biosynthesis Enzyme Studies

Optimal Use Cases for Formamidine Hydrochloride (CAS 6313-33-3) Driven by Differentiated Properties


High-Purity Synthesis of Formamidinium Lead Iodide (FAPbI₃) Perovskite Precursors

The ≥99.5% purity grade of formamidine hydrochloride (achieved via quadruple purification) is specifically recommended for the synthesis of formamidinium iodide (FAI), which is subsequently used to fabricate formamidinium lead iodide (FAPbI₃) perovskite layers in high-efficiency solar cells [1]. Trace metallic impurities and organic residues in lower-purity grades can act as recombination centers, reducing photovoltaic performance and long-term stability. The high-purity hydrochloride salt ensures that the only counterion introduced is chloride, which can be readily exchanged for iodide without leaving deleterious organic residues .

Aqueous-Phase Heterocycle Synthesis under Green Chemistry Conditions

The high water solubility of formamidine hydrochloride makes it the preferred formamidine source for aqueous-phase syntheses of nitrogen heterocycles, such as pyrimidines and triazines [1]. This enables reactions to be conducted in water or water-ethanol mixtures, aligning with green chemistry principles by avoiding hazardous organic solvents and simplifying product isolation via precipitation or aqueous extraction. The chloride counterion remains inert and does not interfere with cyclization chemistry .

Base-Catalyzed Imidazole Ring Formation without Counterion Interference

In the synthesis of imidazole derivatives via condensation of α-haloketones with formamidine, the hydrochloride salt is preferred over formamidine acetate because the chloride counterion does not introduce acidic protons that would quench the base catalyst or complicate stoichiometry [1]. This is particularly important in patent literature describing high-yielding imidazole syntheses, where the use of formamidine hydrochloride with a strong base (e.g., sodium methoxide or potassium carbonate) achieves cleaner conversions than acetate alternatives .

Reliable Reagent for Reproducible Biochemical Preparations (e.g., IGP)

For laboratories preparing imidazoleglycerol phosphate (IGP) as a substrate for histidine biosynthesis enzyme assays, formamidine hydrochloride is the established reagent of choice [1]. Its consistent purity, defined melting point, and well-documented solubility profile ensure reproducible synthetic outcomes across different batches and laboratories. Substituting with other formamidine salts introduces variables (e.g., counterion acidity, solubility differences) that could alter reaction kinetics and yield .

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